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Compound of Interest

Compound Name: JNJ-38158471

Cat. No.: B15579763 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action and available efficacy

data for the investigational VEGFR-2 tyrosine kinase inhibitor, JNJ-38158471, and the

established anti-VEGF-A monoclonal antibody, bevacizumab.

At a Glance: Key Differences
Feature JNJ-38158471 Bevacizumab

Target
Vascular Endothelial Growth

Factor Receptor 2 (VEGFR-2)

Vascular Endothelial Growth

Factor A (VEGF-A)

Modality
Small molecule tyrosine kinase

inhibitor

Humanized monoclonal

antibody

Administration Oral Intravenous injection

Mechanism
Intracellular inhibition of

VEGFR-2 autophosphorylation

Extracellular neutralization of

circulating VEGF-A

Development Stage Preclinical
Approved for medical use in

multiple cancer types

Mechanism of Action
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JNJ-38158471: Intracellular Blockade of VEGFR-2
Signaling
JNJ-38158471 is an orally bioavailable, selective inhibitor of the VEGFR-2 tyrosine kinase. It

functions by competing with ATP for the binding site within the catalytic domain of the receptor.

This intracellular inhibition prevents the autophosphorylation of VEGFR-2 that is normally

induced by the binding of VEGF-A. By blocking this critical step, JNJ-38158471 effectively halts

the downstream signaling cascade that leads to endothelial cell proliferation, migration, and

survival, thereby inhibiting angiogenesis. Preclinical data indicates high selectivity for VEGFR-

2, with less activity against other related kinases such as VEGFR-1 and VEGFR-3.
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Caption: JNJ-38158471 signaling pathway.

Bevacizumab: Extracellular Sequestration of VEGF-A
Bevacizumab is a recombinant humanized monoclonal antibody that functions as an

angiogenesis inhibitor by directly targeting and neutralizing all isoforms of vascular endothelial

growth factor A (VEGF-A) in the extracellular space[1][2][3]. By binding to circulating VEGF-A,

bevacizumab prevents the ligand from interacting with its receptors, primarily VEGFR-1 and

VEGFR-2, on the surface of endothelial cells[4][5][6]. This blockade of the VEGF-A/VEGFR

signaling axis inhibits the activation of downstream pathways responsible for angiogenesis,

thereby reducing the blood supply to tumors[6].
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Caption: Bevacizumab signaling pathway.

Performance Data
JNJ-38158471: Preclinical Efficacy
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As an investigational compound in the preclinical stage, data for JNJ-38158471 is limited to in

vitro and in vivo animal studies.

Parameter Value Cell/Model System

VEGFR-2 IC50 40 nM In vitro kinase assay

Tumor Growth Inhibition Up to 90%

Human A431, HCT116, and

A375 tumor xenografts in nude

mice

Corneal Angiogenesis

Inhibition
Dose-dependent

VEGF-induced corneal

angiogenesis in C57BL/6J

mice

Bevacizumab: Clinical Efficacy in Metastatic Colorectal
Cancer (mCRC)
Bevacizumab has been extensively studied in numerous clinical trials across various cancer

types. The following table summarizes key efficacy data from a pooled analysis of seven

randomized controlled trials in patients with mCRC.

Endpoint
Bevacizumab
+
Chemotherapy

Chemotherapy
+/- Placebo

Hazard Ratio
(95% CI)

p-value

Median Overall

Survival (OS)
18.7 months 16.1 months 0.80 (0.71–0.90) 0.0003

Median

Progression-Free

Survival (PFS)

Not Reported Not Reported 0.57 (0.46–0.71) <0.0001

Experimental Protocols
In Vivo Tumor Growth Inhibition Study (General Protocol
for Small Molecule Inhibitors like JNJ-38158471)
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A representative experimental workflow for assessing the in vivo efficacy of a small molecule

inhibitor in a xenograft model.

In Vivo Efficacy Workflow

1. Tumor Cell Culture
(e.g., A431, HCT116)

2. Subcutaneous Implantation
into Nude Mice

3. Tumor Growth to
Palpable Size

4. Randomization into
Treatment Groups

5. Daily Oral Dosing
(Vehicle vs. JNJ-38158471)

6. Tumor Volume & Body
Weight Monitoring

7. Endpoint Analysis
(e.g., Tumor Growth Inhibition)

Click to download full resolution via product page

Caption: Xenograft model workflow.

1. Cell Culture and Implantation:

Human tumor cell lines (e.g., A431, HCT116, A375) are cultured under standard conditions.

A specific number of cells (e.g., 5 x 106) are harvested, resuspended in an appropriate

medium (e.g., Matrigel), and subcutaneously injected into the flank of immunocompromised

mice (e.g., nude mice).

2. Tumor Growth and Randomization:

Tumors are allowed to grow until they reach a predetermined palpable size (e.g., 100-150

mm3).

Mice are then randomized into treatment and control groups.

3. Drug Administration:

JNJ-38158471 is formulated in a suitable vehicle for oral administration.

Mice in the treatment group receive a daily oral gavage of the compound at specified dose

levels. The control group receives the vehicle only.

4. Monitoring and Endpoint:
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Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor

volume is calculated using the formula: (length x width2) / 2.

Body weight is also monitored as an indicator of toxicity.

The study is terminated when tumors in the control group reach a specified size, and the

percentage of tumor growth inhibition is calculated for the treatment groups.

In Vivo Tumor Growth Inhibition Study (Representative
Protocol for Bevacizumab)
1. Cell Line and Animal Model:

A human tumor cell line known to express VEGF (e.g., human ovarian cancer cell lines) is

used.

Immunocompromised mice (e.g., nu/nu mice) are used for xenograft implantation.

2. Tumor Implantation and Treatment Initiation:

Tumor cells are implanted intraperitoneally or subcutaneously.

Once tumors are established, mice are randomized into control and treatment groups.

3. Bevacizumab Administration:

Bevacizumab is administered via intraperitoneal or intravenous injection at a specified dose

and schedule (e.g., 5 mg/kg, twice weekly).

The control group receives a control antibody or saline.

4. Efficacy Assessment:

Tumor growth is monitored by measuring tumor volume or by assessing ascites production in

the case of intraperitoneal models.

Survival is a key endpoint in many studies, with the study continuing until a predefined

endpoint is reached (e.g., ethical endpoint for tumor size or clinical signs).
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Summary
JNJ-38158471 and bevacizumab both target the VEGF signaling pathway to inhibit

angiogenesis, but through distinct mechanisms. Bevacizumab acts extracellularly by

sequestering the VEGF-A ligand, while JNJ-38158471 acts intracellularly to inhibit the

enzymatic activity of the VEGFR-2 receptor. Bevacizumab is a well-established therapeutic with

extensive clinical data supporting its efficacy in various cancers. In contrast, JNJ-38158471 is

an early-stage investigational drug with promising preclinical data. Further clinical development

will be necessary to determine the therapeutic potential of JNJ-38158471 and how it compares

to existing anti-angiogenic therapies like bevacizumab.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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